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[6-(4-Chlorophenyl)pyridin-3-yl]methanol

Catalog No.
S15964141
CAS No.
M.F
C12H10ClNO
M. Wt
219.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[6-(4-Chlorophenyl)pyridin-3-yl]methanol

Product Name

[6-(4-Chlorophenyl)pyridin-3-yl]methanol

IUPAC Name

[6-(4-chlorophenyl)pyridin-3-yl]methanol

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C12H10ClNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2

InChI Key

MMCDJBDKJYYPGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CO)Cl

The compound [6-(4-Chlorophenyl)pyridin-3-yl]methanol is an organic molecule characterized by a pyridine ring substituted with a chlorophenyl group and a hydroxymethyl group. Its chemical structure can be described by the formula C12H10ClNC_{12}H_{10}ClN. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.

The reactivity of [6-(4-Chlorophenyl)pyridin-3-yl]methanol can be analyzed through various chemical transformations. Key reactions include:

  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Oxidation: The alcohol functional group can be oxidized to form aldehydes or ketones, which may further react under different conditions.
  • Condensation Reactions: The presence of the aromatic ring allows for electrophilic aromatic substitution, enabling further derivatization of the compound.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Studies have indicated that [6-(4-Chlorophenyl)pyridin-3-yl]methanol exhibits significant biological activity. It has been associated with:

  • Antimicrobial Properties: The compound shows potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
  • Antioxidant Activity: Preliminary tests suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
  • Potential Anticancer Activity: Research indicates that compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation, suggesting that [6-(4-Chlorophenyl)pyridin-3-yl]methanol may also exhibit anticancer effects.

Several synthetic routes have been developed for the preparation of [6-(4-Chlorophenyl)pyridin-3-yl]methanol:

  • Pyridine Ring Functionalization: Starting from 3-pyridinemethanol, chlorination and subsequent reactions with suitable aryl halides can yield the desired compound.
  • Grignard Reaction: A Grignard reagent derived from 4-chlorobenzaldehyde can be reacted with pyridine derivatives to form [6-(4-Chlorophenyl)pyridin-3-yl]methanol.
  • Reduction Reactions: The reduction of corresponding carbonyl derivatives using reducing agents like lithium aluminum hydride can also lead to the formation of this compound.

These methods allow for varying degrees of control over purity and yield, making them suitable for both laboratory-scale and industrial applications.

[6-(4-Chlorophenyl)pyridin-3-yl]methanol has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound in drug discovery, particularly in developing new antimicrobial and anticancer agents.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate specific biochemical pathways or mechanisms.

Interaction studies involving [6-(4-Chlorophenyl)pyridin-3-yl]methanol focus on its binding affinity to various biological targets. These studies often utilize:

  • Molecular Docking Simulations: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To assess the biological response upon interaction with target cells or tissues.

Such studies provide insights into the mechanism of action and potential therapeutic applications of the compound.

[6-(4-Chlorophenyl)pyridin-3-yl]methanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Properties
4-ChlorobenzaldehydeAromatic aldehydeUsed in synthesis of various derivatives
3-HydroxypyridineHydroxypyridine derivativeExhibits different biological activities
2-AminopyridineAmino group substitutionKnown for its role in medicinal chemistry
4-ChloroanilineAmino-substituted aromatic compoundImportant in dye synthesis

The uniqueness of [6-(4-Chlorophenyl)pyridin-3-yl]methanol lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and drug development.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.0450916 g/mol

Monoisotopic Mass

219.0450916 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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